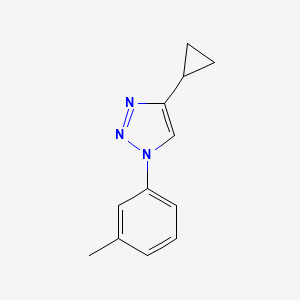

4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a cyclopropyl group and a m-tolyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA), and a base such as sodium ascorbate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.

Substitution: Nitric acid in sulfuric acid at low temperature for nitration.

Major Products Formed

Oxidation: Formation of triazole N-oxide derivatives.

Reduction: Formation of partially or fully reduced triazole derivatives.

Substitution: Formation of nitro or halogenated triazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

The 1,2,3-triazole scaffold has been extensively studied for its anticancer properties. Compounds containing this structure have shown promising results in inhibiting cancer cell proliferation through various mechanisms. For instance, derivatives of triazoles have been identified as potent inhibitors of specific kinases involved in cancer progression. Notably, the compound PF-04217903, which features a similar triazole core, demonstrated significant inhibition of c-Met kinases and was selected for preclinical trials in treating various cancers such as non-small cell lung cancer and renal cell carcinoma .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Target Kinase | IC50 (µM) | Cancer Type |

|---|---|---|---|

| PF-04217903 | c-Met | 0.005 | Non-small cell lung cancer |

| Savolitinib | c-Met | 0.005 | Renal cell carcinoma |

| 4-Cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole | TBD | TBD | TBD |

1.2 Antimicrobial Properties

The antimicrobial potential of triazole compounds has also been explored extensively. Research indicates that triazoles exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. Compounds similar to this compound have been shown to possess high affinity towards Hsp90, a chaperone protein associated with cell proliferation and survival . The synthesis and evaluation of triazole derivatives have led to the discovery of compounds with nanomolar activity against pathogenic bacteria.

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Triazole Derivative A | MRSA | 16 | Antibacterial |

| Triazole Derivative B | E. coli | 5 | Antibacterial |

| This compound | TBD | TBD | TBD |

Synthetic Chemistry Applications

2.1 Versatile Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The unique reactivity of the triazole ring allows for various functionalization strategies that can lead to the development of new compounds with tailored biological activities . For example, palladium-catalyzed reactions involving triazoles have been reported to yield diverse derivatives that can be further evaluated for biological activity.

Table 3: Synthetic Applications of Triazoles

| Reaction Type | Starting Material | Product Type |

|---|---|---|

| Pd-Catalyzed Coupling | Triazole Derivative | Fused Benzofuro-quinolines |

| Metal-Free Synthesis | Primary Amines | Functionalized Triazoles |

| Ring-Degenerate Rearrangement | 4-Imino-1,2,3-triazoles | Formyl-Triazoles |

Mécanisme D'action

The mechanism of action of 4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target molecules.

Comparaison Avec Des Composés Similaires

4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:

1-phenyl-1H-1,2,3-triazole: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.

4-methyl-1-(m-tolyl)-1H-1,2,3-triazole: Contains a methyl group instead of a cyclopropyl group, which may influence its physical properties and interactions with other molecules.

The presence of the cyclopropyl group in this compound makes it unique, as this group can introduce strain and affect the overall conformation of the molecule, potentially leading to different reactivity and biological activity compared to its analogs.

Activité Biologique

4-Cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as pharmacological agents due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The structure of this compound features a cyclopropyl group and a m-tolyl substituent attached to the triazole ring. The synthesis of this compound typically involves the azide-alkyne cycloaddition reaction, a well-established method for creating triazole derivatives.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds containing the 1,2,3-triazole moiety have shown significant anti-proliferative effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization and interference with key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .

- Case Studies : A study demonstrated that triazole derivatives exhibited IC50 values in the nanomolar range against multiple cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Specifically, derivatives showed a growth inhibition percentage ranging from 47.83% to 53.36% at a concentration of 10 µM .

| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|---|

| 4j | MCF-7 | 1.27 | -39.69 |

| 4a | RPMI-8226 | - | 67.46 |

| 4b | HCT116 | - | 47.83 |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research indicates that compounds like this compound can inhibit the growth of various bacteria and fungi.

- Mechanism of Action : The antimicrobial effect is linked to the disruption of microbial cell membranes and interference with metabolic pathways .

- Case Studies : In vitro evaluations have demonstrated that certain triazole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has been explored in several studies.

- Mechanism of Action : Compounds have been shown to modulate cytokine release and inhibit inflammatory pathways, particularly by reducing TNF-α production .

- Case Studies : Research on related triazole compounds indicated significant reductions in pro-inflammatory cytokines in stimulated peripheral blood mononuclear cells (PBMCs), suggesting a promising avenue for developing anti-inflammatory agents .

Propriétés

IUPAC Name |

4-cyclopropyl-1-(3-methylphenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-9-3-2-4-11(7-9)15-8-12(13-14-15)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHXSNALYFUCHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(N=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.